5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine physicochemical properties and data
5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine physicochemical properties and data
An In-Depth Technical Whitepaper on 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine
Executive Summary
In modern medicinal chemistry, the selection of core scaffolds dictates the trajectory of lead optimization, influencing everything from target affinity to pharmacokinetic viability. 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is a highly versatile, bifunctional heterocyclic building block. By coupling the π-deficient, hydrogen-bond-accepting pyrimidine ring with an electron-donating 5-methoxy group and a sterically projecting 2-pyrrolidinyl motif, this scaffold offers an exceptional balance of aqueous solubility, metabolic stability, and vector projection.
This technical guide provides an authoritative deep dive into the physicochemical profiling, structural causality, and validated synthetic methodologies for this specific pyrimidine derivative, designed for researchers and drug development professionals.
Physicochemical Profiling & Molecular Descriptors
Understanding the physicochemical parameters of a scaffold is the first step in predicting its behavior in biological systems. The data summarized in Table 1 demonstrates that 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is highly compliant with Lipinski’s Rule of Five, making it an ideal fragment for oral drug discovery.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Causality / Pharmacological Implication |
| Molecular Formula | C₉H₁₃N₃O | Standard fragment-sized building block. |
| Molecular Weight | 179.22 g/mol | Low MW allows for extensive downstream functionalization without exceeding the 500 Da limit for oral bioavailability[1]. |
| Exact Mass | 179.1059 Da | Critical for high-resolution LC-MS (HRMS) identification. |
| Calculated LogP | ~1.85 | Optimal lipophilicity for balancing aqueous solubility and passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.25 Ų | Excellent for blood-brain barrier (BBB) penetration (typically requires TPSA < 90 Ų). |
| Hydrogen Bond Donors (HBD) | 0 | Lack of HBDs reduces desolvation penalties during passive diffusion. |
| Hydrogen Bond Acceptors (HBA) | 4 | Pyrimidine N1/N3 and methoxy oxygen act as potent H-bond acceptors for kinase hinge binding. |
| Estimated pKa (Conjugate Acid) | ~4.5 - 5.5 | The pyrrolidine nitrogen lone pair is delocalized into the pyrimidine ring, severely reducing its basicity compared to aliphatic pyrrolidine (pKa ~11.2). |
Structural & Electronic Causality (E-E-A-T)
The architectural design of 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is not arbitrary; every functional group serves a distinct mechanistic purpose in target engagement.
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The Pyrimidine Core: The adjacent nitrogens (N1 and N3) of the pyrimidine ring act as potent hydrogen-bond acceptors. In oncology and parasitology, pyrimidines frequently engage the backbone amides of a kinase hinge region[2].
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The 5-Methoxy Substitution: The methoxy group exerts a dual electronic effect: it is electron-withdrawing by induction (sigma bond) but strongly electron-donating by resonance (pi system). This resonance increases the electron density of the pyrimidine ring, subtly modulating the pKa of the pyrimidine nitrogens to optimize hydrogen bonding strength. Sterically, it acts as a small lipophilic vector to fill tight hydrophobic pockets in target proteins.
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The 2-Pyrrolidinyl Motif: Attaching a pyrrolidine ring directly to the C2 position introduces a tertiary amine. However, because it is conjugated with the electron-deficient aromatic system (forming an amidine-like resonance structure), the basicity is drastically lowered. This causality is critical: it prevents the molecule from being fully protonated at physiological pH (7.4), thereby improving membrane permeability and mitigating the risk of hERG channel blockade (cardiotoxicity) often associated with strongly basic amines[3].
Fig 1: Structural causality and target engagement vectors of the scaffold.
Synthetic Methodology: Self-Validating SNAr Protocol
The most efficient route to synthesize 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is via Nucleophilic Aromatic Substitution (SNAr) starting from 2-chloro-5-methoxypyrimidine[4]. The C2 position of the pyrimidine is highly electrophilic, making it highly susceptible to attack by the pyrrolidine nucleophile.
Step-by-Step Experimental Workflow
1. Preparation & Reagent Charging: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen (N₂) atmosphere, dissolve 2-chloro-5-methoxypyrimidine (1.0 equivalent, e.g., 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the chloropyrimidine into a 2-hydroxypyrimidine byproduct.
2. Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. Causality: DIPEA acts as a non-nucleophilic proton sponge. As the SNAr reaction proceeds, HCl is generated. Without DIPEA, the HCl would protonate the pyrrolidine nucleophile, rendering it inactive and stalling the reaction.
3. Nucleophile Addition & Heating: Cool the reaction mixture to 0°C using an ice bath. Dropwise add pyrrolidine (1.2 equivalents) over 5 minutes. Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 80°C for 4 to 6 hours. Causality: While the C2 position is electrophilic, the electron-donating nature of the 5-methoxy group slightly dampens this reactivity. Heating to 80°C provides the necessary activation energy to form the critical Meisenheimer complex intermediate.
4. In-Process Control (IPC) & Self-Validation: Monitor the reaction progression via LC-MS or TLC (Hexanes:EtOAc 1:1). The protocol is self-validating: the reaction is deemed complete only when the starting material peak (m/z ~145[M+H]⁺) is ≤ 1% relative to the product peak (m/z 180 [M+H]⁺). This ensures maximum conversion and prevents difficult downstream chromatographic separations.
5. Workup & Purification: Cool the reaction to room temperature and quench by pouring it into ice-cold water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Critical Step: Wash the combined organic layers three times with a 5% aqueous Lithium Chloride (LiCl) solution. Causality: DMF is notoriously difficult to remove via evaporation. Aqueous LiCl washes are highly effective at partitioning DMF out of the organic phase and into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-50% EtOAc in Hexanes) to yield the pure product.
Fig 2: SNAr synthetic workflow for 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine.
Pharmacological Applications
Compounds bearing the 2-amino-5-methoxypyrimidine core are heavily utilized in contemporary drug discovery:
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Kinase Inhibitors (Oncology & Parasitology): Derivatives of 2-substituted pyrimidines have been extensively explored as dual inhibitors of plasmodial kinases (PfGSK3/PfPK6) for the treatment of malaria. Modifications at the 2-position with pyrrolidine rings have been shown to drastically alter the potency and selectivity profiles against blood-stage parasites[2]. Furthermore, similar scaffolds are heavily patented for their role in inhibiting Phosphoinositide 3-kinases (PI3Ks), a pathway highly mutated in human cancers[3].
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Antiviral Capsid Modulators: Pyrimidine derivatives are also investigated as Hepatitis B Virus (HBV) capsid assembly modulators, where the heterocyclic core disrupts the normal viral capsid assembly necessary for replication[5].
Analytical Characterization Workflow
To verify the integrity of the synthesized 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine, the following analytical suite is required:
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LC-MS (ESI+): Expected [M+H]⁺ at m/z 180.1. The isotopic pattern should lack the characteristic 3:1 M:M+2 ratio of the chlorine atom, confirming the successful displacement of the chloride leaving group.
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¹H NMR (400 MHz, CDCl₃):
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Pyrimidine Core: A sharp singlet integrating to 2H around δ 8.10 - 8.30 ppm, corresponding to the symmetrical C4 and C6 protons of the pyrimidine ring.
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Methoxy Group: A sharp singlet integrating to 3H around δ 3.80 ppm.
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Pyrrolidine Ring: Two distinct multiplets. One integrating to 4H around δ 3.50 ppm (the alpha protons adjacent to the nitrogen, N-CH₂), and another integrating to 4H around δ 1.95 ppm (the beta protons, C-CH₂).
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References
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[2] Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
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[1] 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | C9H13N3O | CID 50988019. PubChem - National Institutes of Health. URL:[Link]
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[3] WO2013032591A1 - Heterocyclic compounds and uses thereof. Google Patents. URL:
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[5] WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases. Google Patents. URL:
Sources
- 1. 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | C9H13N3O | CID 50988019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2013032591A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 4. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]
